(4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate
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Overview
Description
(4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. Common starting materials might include simple naphthyridine derivatives, which undergo various transformations such as hydrogenation, alkylation, and esterification.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of more saturated derivatives.
Substitution: Various substitution reactions might be possible, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Other naphthyridine derivatives might include compounds like 1,8-naphthyridine and 1,5-naphthyridine.
Tetrahydroquinolines: These compounds share some structural similarities and might exhibit similar biological activities.
Uniqueness
The uniqueness of (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate could lie in its specific stereochemistry and functional groups, which might confer unique biological or chemical properties.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
InChI Key |
XMNLSMUWYYKSRJ-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CCNC[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCNCC2C1 |
Origin of Product |
United States |
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